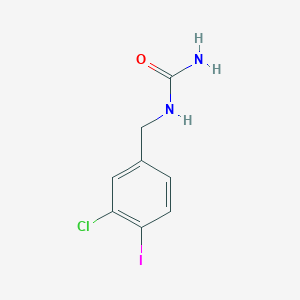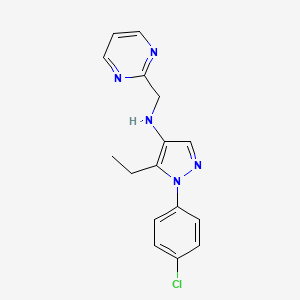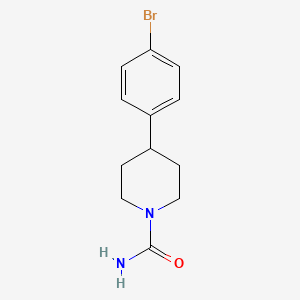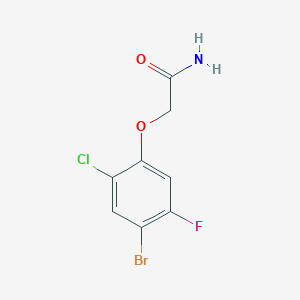
(3-Chloro-4-iodophenyl)methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-iodophenyl)methylurea, also known as CIU, is a chemical compound that has gained significant attention from the scientific community due to its potential application in various fields. CIU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 312.51 g/mol. In
Mechanism of Action
The mechanism of action of (3-Chloro-4-iodophenyl)methylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. (3-Chloro-4-iodophenyl)methylurea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (3-Chloro-4-iodophenyl)methylurea may prevent the growth and proliferation of cancer cells. (3-Chloro-4-iodophenyl)methylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. By inhibiting COX-2, (3-Chloro-4-iodophenyl)methylurea may reduce inflammation in the body.
Biochemical and physiological effects:
(3-Chloro-4-iodophenyl)methylurea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that (3-Chloro-4-iodophenyl)methylurea can inhibit the growth and proliferation of cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. (3-Chloro-4-iodophenyl)methylurea has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (3-Chloro-4-iodophenyl)methylurea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Chloro-4-iodophenyl)methylurea in lab experiments is its high purity and stability. (3-Chloro-4-iodophenyl)methylurea is a white crystalline solid that is easy to handle and store, making it a convenient reagent for various reactions. Another advantage of using (3-Chloro-4-iodophenyl)methylurea is its versatility in different fields such as medicinal chemistry, materials science, and catalysis. However, one of the limitations of using (3-Chloro-4-iodophenyl)methylurea is its high cost and limited availability. (3-Chloro-4-iodophenyl)methylurea is a relatively new compound that is not commercially available, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of (3-Chloro-4-iodophenyl)methylurea. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its application in materials science and catalysis, particularly in the synthesis of novel materials and the development of new catalytic systems. Additionally, future studies could focus on improving the synthesis method of (3-Chloro-4-iodophenyl)methylurea to increase its yield and reduce its cost.
Synthesis Methods
The synthesis of (3-Chloro-4-iodophenyl)methylurea involves the reaction of 3-chloro-4-iodobenzaldehyde with methyl isocyanate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through crystallization. The yield of (3-Chloro-4-iodophenyl)methylurea can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
(3-Chloro-4-iodophenyl)methylurea has been studied for its potential application in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3-Chloro-4-iodophenyl)methylurea has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, (3-Chloro-4-iodophenyl)methylurea has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In catalysis, (3-Chloro-4-iodophenyl)methylurea has been studied as a catalyst for various reactions such as Suzuki coupling and Heck reaction.
properties
IUPAC Name |
(3-chloro-4-iodophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDROUXMMMHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)

![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

